N-[(3-methoxyphenyl)carbamoylcarbamothioyl]benzamide
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Overview
Description
N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide is a chemical compound with the molecular formula C16H15N3O3S and a molecular weight of 329.3736 g/mol . This compound is known for its unique structure, which includes a benzoyl group and a methoxyphenyl group connected through a dicarbonimidothioic diamide linkage.
Preparation Methods
The synthesis of N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide typically involves the reaction of benzoyl chloride with 3-methoxyaniline in the presence of a base, followed by the addition of thiocarbonyldiimidazole. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Scientific Research Applications
N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide can be compared with similar compounds such as:
N-benzoyl-N’-(4-methoxyphenyl)dicarbonimidothioic diamide: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.
N-benzoyl-N’-(3-chlorophenyl)dicarbonimidothioic diamide: This compound has a chloro group instead of a methoxy group.
N-benzoyl-N’-(3-methylphenyl)dicarbonimidothioic diamide: This compound has a methyl group instead of a methoxy group. The uniqueness of N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)carbamoylcarbamothioyl]benzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-22-13-9-5-8-12(10-13)17-15(21)19-16(23)18-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H3,17,18,19,20,21,23) |
InChI Key |
DCHDGPLTSKIKOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC(=S)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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